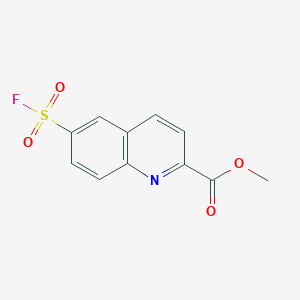
Methyl 6-fluorosulfonylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-fluorosulfonylquinoline-2-carboxylate is a chemical compound with the molecular formula C11H8FNO4S and a molecular weight of 269.25 g/mol This compound is characterized by the presence of a quinoline ring substituted with a fluorosulfonyl group at the 6-position and a carboxylate ester at the 2-position
準備方法
The synthesis of methyl 6-fluorosulfonylquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives, which are readily available or can be synthesized through various methods.
Esterification: The carboxylate ester is formed by reacting the intermediate product with methanol in the presence of an acid catalyst.
化学反応の分析
Methyl 6-fluorosulfonylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 6-fluorosulfonylquinoline-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 6-fluorosulfonylquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline ring and fluorosulfonyl group . These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or other therapeutic effects .
類似化合物との比較
Methyl 6-fluorosulfonylquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Methyl 6-chlorosulfonylquinoline-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Methyl 6-bromosulfonylquinoline-2-carboxylate: Contains a bromosulfonyl group, which may result in different reactivity and biological activity.
The uniqueness of this compound lies in its fluorosulfonyl group, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
methyl 6-fluorosulfonylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYVCUJBMCEZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2807310.png)
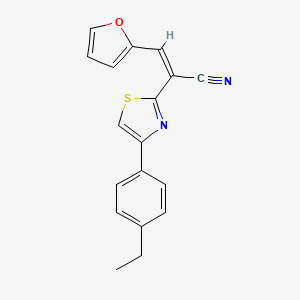
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2807314.png)
![2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide](/img/structure/B2807315.png)
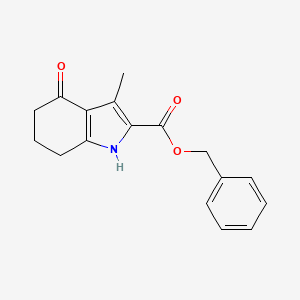
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2807320.png)


![4-[4-(dipropylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2807323.png)
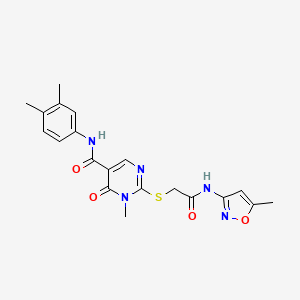
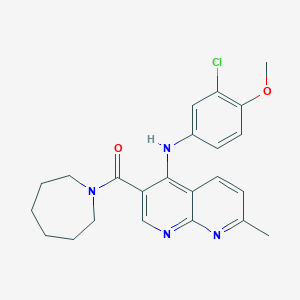
![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)
